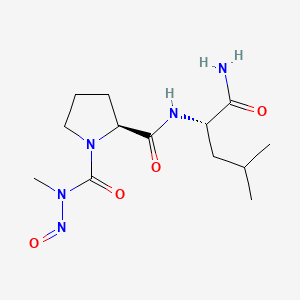
L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl- is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of leucinamide, which is an amino acid derivative. The presence of the methylnitrosoamino group and the prolyl moiety adds to its complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl- typically involves multiple steps, starting from basic amino acid derivativesThe final step involves coupling with L-proline under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for specific diseases.
Mécanisme D'action
The mechanism of action of L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl- involves its interaction with specific molecular targets. The methylnitrosoamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The prolyl moiety may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Leucinamide: A simpler derivative without the methylnitrosoamino and prolyl groups.
N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-[(1S)-1-formyl-3-methylbutyl]-L-leucinamide: A more complex derivative with additional functional groups.
Uniqueness
L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl- is unique due to the presence of both the methylnitrosoamino and prolyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .
Propriétés
Numéro CAS |
83472-42-8 |
|---|---|
Formule moléculaire |
C13H23N5O4 |
Poids moléculaire |
313.35 g/mol |
Nom IUPAC |
(2S)-2-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-1-N-methyl-1-N-nitrosopyrrolidine-1,2-dicarboxamide |
InChI |
InChI=1S/C13H23N5O4/c1-8(2)7-9(11(14)19)15-12(20)10-5-4-6-18(10)13(21)17(3)16-22/h8-10H,4-7H2,1-3H3,(H2,14,19)(H,15,20)/t9-,10-/m0/s1 |
Clé InChI |
FSNZRWROIZLOHQ-UWVGGRQHSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)N(C)N=O |
SMILES canonique |
CC(C)CC(C(=O)N)NC(=O)C1CCCN1C(=O)N(C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



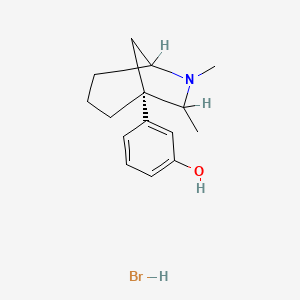
![(4aS,6aR,6aR,6bR,8aR,12aR,14bS)-6a-[[(E)-3-[2-[[(E)-3-carboxyprop-2-enoyl]amino]-5-hydroxyphenyl]prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12772598.png)
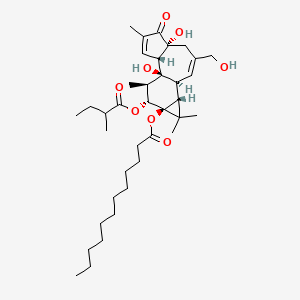
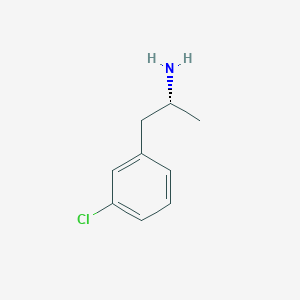

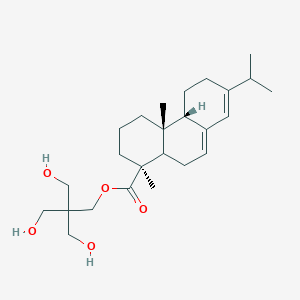
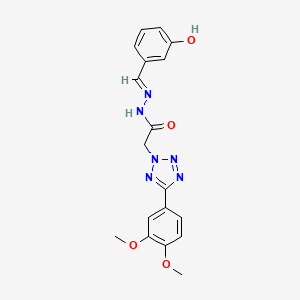
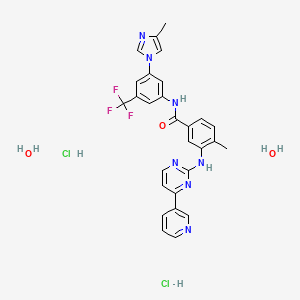

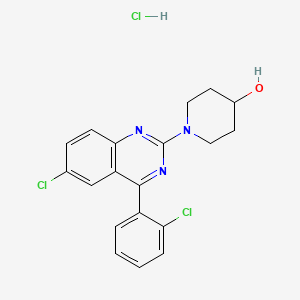
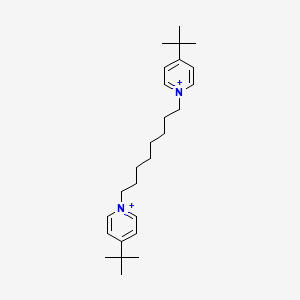
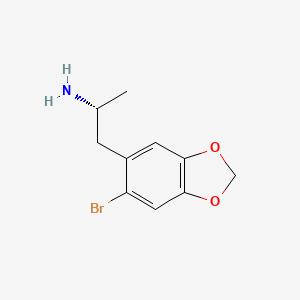
![disodium;4-[[(E)-3-carboxylatoprop-2-enoyl]amino]benzoate;styrene](/img/structure/B12772666.png)
